molecular formula C16H20N4O3S B15295579 N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide CAS No. 106944-63-2

N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide

Cat. No.: B15295579
CAS No.: 106944-63-2
M. Wt: 348.4 g/mol
InChI Key: OYWIUXPFDBBNOK-UHFFFAOYSA-N
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Description

Chemical Identity: N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide (CAS: 56211-40-6) is a sulfonamide derivative structurally related to the loop diuretic Torasemide (Torsemide). While Torasemide itself features a 3-methylphenyl substituent (C₁₆H₂₀N₄O₃S; ), this compound is characterized by a 4-methylphenyl group at the pyridine C4-position, making it a positional isomer and a known impurity in Torasemide formulations ().

Properties

CAS No.

106944-63-2

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[4-(4-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-6-4-12(3)5-7-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)

InChI Key

OYWIUXPFDBBNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule derives from two primary synthetic building blocks:

  • 4-[(4-Methylphenyl)amino]-3-pyridinesulfonamide (Intermediate A).
  • Isopropyl isocyanate (Reagent B).

Intermediate A is synthesized via nucleophilic aromatic substitution (NAS) between 4-chloro-3-pyridinesulfonamide hydrochloride and 4-methylaniline. Reagent B facilitates carbamoylation at the sulfonamide nitrogen to introduce the N-isopropylcarbamoyl moiety. This two-step approach aligns with methodologies validated for structurally related compounds.

Synthesis of 4-[(4-Methylphenyl)amino]-3-pyridinesulfonamide

Reaction Conditions and Optimization

The NAS reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and 4-methylaniline typically employs polar aprotic solvents (e.g., n-butanol, water) under reflux (90–100°C). Key parameters include:

  • Molar ratio : A slight excess of 4-methylaniline (1.05–1.10 eq) ensures complete consumption of the chloropyridine substrate.
  • Temperature : Reactions conducted at 90°C for 3–4 hours achieve >95% conversion, as monitored by HPLC.
  • Workup : Neutralization with saturated NaHCO₃ (pH 7–8) precipitates the crude product, which is subsequently purified via activated charcoal (Darco KB) treatment in methanol.
Example Protocol (Adapted from):

A 2 L reactor charged with 4-chloro-3-pyridinesulfonamide hydrochloride (100 g, 0.44 mol) and 4-methylaniline (49.2 mL, 0.46 mol) in 500 mL H₂O was stirred at 90°C for 3 h. Post-reaction, the mixture was cooled, neutralized with NaHCO₃, and filtered. The solid was dissolved in methanol (1 L), treated with Darco KB (25 g), refluxed for 30 min, and filtered. Water (1.2 L) was added to the filtrate to precipitate 106.3 g (92% yield) of Intermediate A (purity: >99.8% by HPLC).

Challenges in Isomer Control

Substituting 3-methylaniline with 4-methylaniline may alter reaction kinetics due to steric and electronic effects. The para-methyl group could enhance nucleophilicity slightly compared to meta-substituted analogs, potentially reducing reaction time. However, crystallization behavior may differ, necessitating solvent optimization during workup.

Carbamoylation to N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide

Carbamoylation Reaction Mechanics

The second stage involves reacting Intermediate A with isopropyl isocyanate in the presence of a base (e.g., Na₂CO₃, Et₃N) to form the urea linkage. Critical factors include:

  • Solvent selection : Acetone or acetonitrile maximizes solubility and minimizes side reactions.
  • Stoichiometry : A 1.1–1.2 eq excess of isopropyl isocyanate ensures complete conversion.
  • Temperature : Reflux conditions (55–60°C) for 4–6 hours are typical.
Example Protocol (Adapted from):

Intermediate A (100 g, 0.38 mol), Na₂CO₃ (40.3 g, 0.38 mol), and isopropyl isocyanate (35.6 g, 0.42 mol) in acetone (1 L) were refluxed for 5 h. The mixture was cooled, acidified to pH 4.3 with HCl, and filtered to yield 121 g (81.5%) of the title compound (purity: 98–99.9%).

Purity Enhancements and Scalability

Large-scale processes favor acetonitrile over acetone due to improved phase separation during workup. Acidification to pH 4.3 selectively precipitates the product while retaining unreacted reagents in solution. Trituration with cold methanol further elevates purity to >99.5%.

Comparative Data on Synthetic Methodologies

Parameter Water-Mediated Synthesis n-Butanol Synthesis Acetonitrile Protocol
Yield (Intermediate A) 92% 98% 95%
Purity (Intermediate A) >99.8% 99.96% 99.5%
Reaction Time 3 h 4 h 3.5 h
Scalability Moderate (2 L) High (5 L) High (10 L)

Mechanistic Insights and Side Reactions

NAS Reaction Pathway

The chloropyridine substrate undergoes displacement by 4-methylaniline’s amine group via a two-step addition-elimination mechanism. The electron-withdrawing sulfonamide group at position 3 activates the pyridine ring toward NAS, while the methyl group’s inductive effect slightly modulates reactivity.

Carbamoylation Side Products

Overuse of isopropyl isocyanate (>1.2 eq) risks forming bis-urea derivatives. Kinetic control via slow reagent addition mitigates this, as does maintaining temperatures below 60°C.

Scientific Research Applications

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₆H₂₀N₄O₃S
  • Molecular Weight : 348.43 g/mol
  • Melting Point : 163–164°C (similar to Torasemide; )
  • Solubility : Insoluble in water; soluble in DMSO and DMF ().
  • Log P : 1.76 (indicative of moderate lipophilicity; ).
  • pKa : Acidic (5.92) and basic (4.20) groups, influencing ionization under physiological conditions ().

Synthesis :
The compound is synthesized via sulfonylation and urea-forming reactions, analogous to Torasemide. Key steps include coupling a 4-methylphenylamine derivative to a pyridine-sulfonyl chloride intermediate, followed by reaction with isopropyl isocyanate ().

Comparison with Structurally Similar Compounds

Torasemide and Its Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyridine C4 Molecular Formula Key Properties/Applications Reference
Torasemide 3-methylphenyl C₁₆H₂₀N₄O₃S Loop diuretic; approved for hypertension and edema
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide 4-methylphenyl C₁₆H₂₀N₄O₃S Impurity in Torasemide; no therapeutic use
4′-Hydroxy Torasemide 4-hydroxy-3-methylphenyl C₁₆H₂₀N₄O₄S Major metabolite; increased polarity (Log P: ~1.5)
Torasemide Related Compound B n-butylamino C₁₇H₂₂N₄O₃S Reference standard for quality control
Torasemide Related Compound C ethylamino C₁₅H₁₈N₄O₃S Reduced lipophilicity (shorter alkyl chain)

Key Observations:

4′-Hydroxy Torasemide demonstrates reduced lipophilicity (due to hydroxylation) and enhanced solubility in aqueous media, impacting its pharmacokinetics .

Biological Activity :

  • Torasemide inhibits the Na-K-2Cl symporter in the kidney’s thick ascending limb, a mechanism dependent on the sulfonamide and urea moieties. The 4-methylphenyl variant lacks clinical efficacy, likely due to suboptimal steric alignment with the target .

Synthetic Byproducts: Related Compounds B and C, with n-butylamino and ethylamino groups, respectively, arise from alternative isocyanate reagents during synthesis. These exhibit variable Log P values (Compound B: ~2.1; Compound C: ~1.3), influencing their retention in chromatographic analyses .

Comparison with Non-Pharmaceutical Sulfonamides

Table 2: Agricultural and Industrial Sulfonamides

Compound Name Structure Application Key Differences from Target Compound Reference
Chlorsulfuron Triazinyl-sulfonamide Herbicide Triazine ring replaces pyridine; higher toxicity
Propachlor Chloroacetamide-sulfonamide Herbicide Acetamide backbone; lacks urea moiety
Imazosulfuron Methoxy-triazinyl-sulfonamide Pesticide Methoxy group enhances soil persistence

Key Observations:

  • Structural Divergence : Agricultural sulfonamides often incorporate heterocycles (e.g., triazine) or chloroacetamide groups, diverging from the pyridine-urea scaffold of pharmaceutical sulfonamides .
  • Toxicity Profiles: Compounds like Chlorsulfuron exhibit environmental persistence and non-target toxicity, unlike Torasemide derivatives designed for rapid renal excretion .

Biological Activity

N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide, commonly known as Torsemide, is a sulfonamide derivative with significant biological activity, particularly in the field of pharmacology. This compound is primarily recognized for its potent diuretic effects, making it valuable in the treatment of conditions such as heart failure and hypertension. The following sections provide a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.42 g/mol
  • Melting Point : 163-164 °C
  • Density : 1.3 ± 0.1 g/cm³
  • Water Solubility : Soluble

Torsemide functions primarily as a loop diuretic, inhibiting the Na+-K+-2Cl− cotransporter in the thick ascending limb of the loop of Henle. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Additionally, it exhibits anti-aldosterone effects which contribute to its therapeutic efficacy in managing fluid overload conditions.

Pharmacodynamics

The pharmacodynamics of Torsemide involve several key mechanisms:

  • Diuretic Activity : Increases urine output by blocking sodium reabsorption.
  • Vasodilation : Reduces systemic vascular resistance and preload.
  • Electrolyte Balance : Alters the balance of electrolytes, particularly potassium and magnesium.

Case Studies

  • Heart Failure Management :
    A study involving three dogs with advanced heart failure demonstrated that Torsemide was effective even in cases resistant to furosemide. The dogs showed improved clinical signs and reduced fluid retention following administration of Torsemide .
  • Hypertension Treatment :
    In a clinical trial involving patients with hypertension, Torsemide was found to significantly lower blood pressure compared to placebo. The study highlighted its effectiveness in patients who were previously unresponsive to other diuretics .

Research Findings

Recent research has explored the pharmacogenomics associated with Torsemide's efficacy and adverse effects. Variants in genes related to drug metabolism (e.g., UGT1A1) have been linked to variations in patient response and toxicity profiles .

Efficacy Data Table

Study TypePopulationDosageOutcome
Clinical TrialHypertensive Patients10 mg dailySignificant BP reduction
Case ReportCanine PatientsVariableImproved signs of heart failure
Pharmacogenomic StudyDiverse PatientsStandard DosingGenetic variants affecting response

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide, and what are the critical reaction conditions?

Methodological Answer:
The compound is synthesized via sequential functionalization of the pyridine core. A typical route involves:

Sulfonamide Formation: Reacting 3-pyridinesulfonyl chloride with 4-(4-methylphenyl)amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .

Urea Linkage Introduction: Coupling the intermediate with isopropylamine using carbonyldiimidazole (CDI) as an activating agent in dimethylformamide (DMF) at 60–70°C for 6–8 hours .

Critical Conditions:

  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC .

Basic: What key physicochemical properties must be characterized for experimental design, and which techniques are recommended?

Methodological Answer:
Essential properties include:

Melting Point (Tm): 163–164°C (determined via differential scanning calorimetry) .

Solubility: Insoluble in water; soluble in DMSO (25 mg/mL) and DMF (30 mg/mL). Measured via saturation shake-flask method .

Log P (1.76): Determined using reverse-phase HPLC with a C18 column and octanol-water partitioning .

pKa Values: Acidic pKa = 4.20, basic pKa = 5.92 (measured via potentiometric titration in 50% methanol-water) .
Techniques: DSC for Tm, HPLC for Log P, and UV-Vis spectroscopy for solubility .

Advanced: How can a green HPLC method be validated for quantifying this compound in complex matrices, and what parameters ensure reliability?

Methodological Answer:
A validated HPLC method should include:

Column: C18 (250 × 4.6 mm, 5 µm) with mobile phase acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v) at 1.0 mL/min .

Detection: UV at 254 nm.

Validation Parameters:

  • Linearity: R² > 0.999 over 0.1–50 µg/mL.
  • Precision: Intraday/interday RSD < 2%.
  • Accuracy: 98–102% recovery via spiked samples.
  • LOD/LOQ: ≤0.03 µg/mL and ≤0.1 µg/mL, respectively .

Greenness Assessment: Use AGREE or Eco-Scale metrics to minimize organic solvent use .

Advanced: How can contradictions in thermodynamic data (e.g., sublimation enthalpy) from independent studies be resolved?

Methodological Answer:
Discrepancies in phase transition enthalpies often arise from:

Sample Purity: Impurities > 1% skew results. Validate purity via HPLC (>99%) before calorimetry .

Methodology Differences: Compare data from static (e.g., Knudsen effusion) vs. dynamic (TGA) techniques. Static methods are more accurate for sublimation enthalpy .

Temperature Calibration: Use certified reference materials (e.g., indium for DSC) to calibrate instruments .
Example: If ΔHsub values vary by >5 kJ/mol, repeat measurements using adiabatic calorimetry and report uncertainty intervals .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) to enhance biological activity?

Methodological Answer:

Structural Modifications:

  • Replace the isopropyl group with bulkier tert-butyl to assess steric effects on receptor binding.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methylphenyl moiety to modulate electronic properties .

Biological Assays:

  • Screen derivatives for activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
  • Compare IC50 values to establish SAR trends .

Computational Modeling:

  • Perform molecular docking (AutoDock Vina) to predict binding affinities.
  • Validate with MD simulations (AMBER) to assess stability of ligand-receptor complexes .

Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

NMR:

  • ¹H NMR (DMSO-d6): Peaks at δ 8.45 (pyridine H2), δ 7.65 (aryl H), δ 1.25 (isopropyl CH3) .
  • ¹³C NMR: Confirm carbonyl (165 ppm) and sulfonamide (125 ppm) groups .

FT-IR: Bands at 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), and 1150 cm⁻¹ (S=O sym) .

MS: ESI-MS m/z 348.4 [M+H]⁺ .

Advanced: How can stability studies under accelerated conditions inform storage and handling protocols?

Methodological Answer:

Forced Degradation: Expose the compound to:

  • Heat: 40–60°C for 14 days (assess via HPLC purity).
  • Light: 1.2 million lux-hours in a photostability chamber .
  • Humidity: 75% RH at 25°C for 30 days.

Degradation Pathways: Hydrolysis of the urea linkage (pH-dependent) is a major route. Stabilize with lyophilization and desiccants .

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